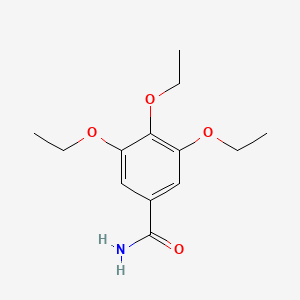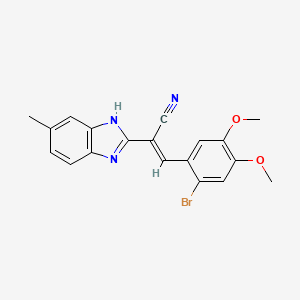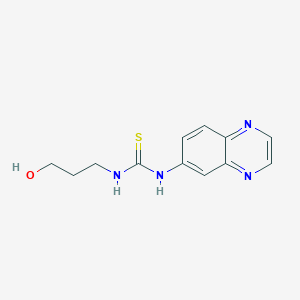![molecular formula C16H18BrNO2S2 B3896420 N-{2-[(4-bromobenzyl)thio]ethyl}-4-methylbenzenesulfonamide](/img/structure/B3896420.png)
N-{2-[(4-bromobenzyl)thio]ethyl}-4-methylbenzenesulfonamide
Descripción general
Descripción
N-{2-[(4-bromobenzyl)thio]ethyl}-4-methylbenzenesulfonamide, also known as BSI-201 or Iniparib, is a small molecule inhibitor that has been extensively studied in cancer research. It was first synthesized by BiPar Sciences, Inc. in 2003 and has since been the subject of numerous studies aimed at understanding its mechanism of action and potential therapeutic benefits.
Mecanismo De Acción
N-{2-[(4-bromobenzyl)thio]ethyl}-4-methylbenzenesulfonamide is believed to enhance the cytotoxic effects of DNA-damaging agents by inhibiting the repair of DNA damage through the PARP1 pathway. PARP1 is an enzyme involved in the repair of single-strand DNA breaks. Inhibition of PARP1 leads to the accumulation of DNA damage, ultimately leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting PARP1, this compound has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune response. Additionally, this compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-{2-[(4-bromobenzyl)thio]ethyl}-4-methylbenzenesulfonamide in lab experiments is its ability to enhance the cytotoxic effects of DNA-damaging agents. This makes it a useful tool for studying the mechanisms of action of chemotherapeutic agents. However, one limitation of using this compound is its relatively low potency compared to other PARP inhibitors. Additionally, this compound has been shown to have variable effects in different cancer cell lines, which can make it difficult to interpret results.
Direcciones Futuras
There are several future directions for research on N-{2-[(4-bromobenzyl)thio]ethyl}-4-methylbenzenesulfonamide. One area of interest is the development of more potent PARP inhibitors that can be used in combination with this compound to enhance its efficacy. Additionally, there is interest in studying the effects of this compound in combination with other targeted therapies, such as immune checkpoint inhibitors. Finally, there is ongoing research aimed at identifying biomarkers that can predict response to this compound, which could help to identify patients who are most likely to benefit from treatment.
Aplicaciones Científicas De Investigación
N-{2-[(4-bromobenzyl)thio]ethyl}-4-methylbenzenesulfonamide has been extensively studied in cancer research due to its potential as a chemotherapeutic agent. It has been shown to enhance the efficacy of DNA-damaging agents such as cisplatin and doxorubicin in various cancer cell lines. Additionally, this compound has been shown to inhibit the repair of DNA damage, leading to increased apoptosis in cancer cells.
Propiedades
IUPAC Name |
N-[2-[(4-bromophenyl)methylsulfanyl]ethyl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO2S2/c1-13-2-8-16(9-3-13)22(19,20)18-10-11-21-12-14-4-6-15(17)7-5-14/h2-9,18H,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNDIZWRBVVREZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCSCC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,5-dimethyl-1-[(2-naphthyloxy)acetyl]-1H-pyrazole](/img/structure/B3896341.png)


![2-cyano-3-[4-(dimethylamino)phenyl]-N-(1-phenylethyl)acrylamide](/img/structure/B3896371.png)
![ethyl 4-{[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B3896372.png)

![8-ethoxy-4,4-dimethyl-5-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B3896374.png)
![6-(4-butyl-1-piperazinyl)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide](/img/structure/B3896379.png)
![2-(1,3-benzothiazol-2-yl)-4-({[3-(cyclohexylamino)propyl]amino}methylene)-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3896386.png)
![3-{3-(4-chlorophenyl)-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-1H-pyrazol-1-yl}propanenitrile](/img/structure/B3896387.png)

![{[5-(4-hydroxybenzyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B3896396.png)
![3-methyl-N-{4-[3-(4-pyridinyl)acryloyl]phenyl}benzamide](/img/structure/B3896397.png)
